molecular formula C6H11ClF3N B15278294 (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride

(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B15278294
M. Wt: 189.60 g/mol
InChI Key: KXEKIJDPFPSBPG-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10F3N·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of (2-(Trifluoromethyl)cyclobutyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

(2-(Trifluoromethyl)cyclobutyl)methanamine+HCl(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride\text{(2-(Trifluoromethyl)cyclobutyl)methanamine} + \text{HCl} \rightarrow \text{this compound} (2-(Trifluoromethyl)cyclobutyl)methanamine+HCl→(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of thieno[2,3-d]pyrimidine-6-carboxamides, which are studied for their potential as androgen receptor modulators.

Biology and Medicine

For instance, it may be used in the synthesis of compounds that modulate the activity of RORγt, a nuclear receptor involved in immune response.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(Trifluoromethyl)cyclobutyl)methanamine: The parent compound without the hydrochloride salt.

    Thieno[2,3-d]pyrimidine-6-carboxamides: Compounds synthesized using (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride as a building block.

    Aminopyridinyl pyrazolecarboxamides: Another class of compounds that can be synthesized using this compound.

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable building block in the synthesis of biologically active compounds and specialty chemicals.

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-4(5)3-10;/h4-5H,1-3,10H2;1H

InChI Key

KXEKIJDPFPSBPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CN)C(F)(F)F.Cl

Origin of Product

United States

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